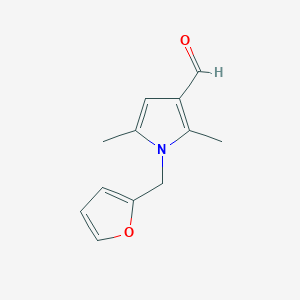

1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

描述

Chemical Identity and Classification

This compound represents a sophisticated heterocyclic aldehyde characterized by the presence of both furan and pyrrole ring systems within a single molecular framework. The compound possesses the molecular formula C₁₂H₁₃NO₂ and exhibits a molecular weight of 203.24 grams per mole, placing it within the category of medium-sized organic molecules suitable for pharmaceutical applications. The Chemical Abstracts Service has assigned this compound the registry number 5049-49-0, providing a unique identifier for regulatory and research purposes.

The structural architecture of this compound incorporates several key functional groups that contribute to its chemical reactivity and potential biological activity. The pyrrole core features two methyl substituents at the 2 and 5 positions, creating a symmetrical substitution pattern that influences both the electronic properties and steric accessibility of the heterocycle. The nitrogen atom of the pyrrole ring carries a furan-2-ylmethyl substituent, establishing a connection between two distinct five-membered heterocyclic systems through a methylene bridge. The presence of an aldehyde functional group at the 3-position of the pyrrole ring provides a reactive site for further chemical modifications and contributes to the compound's utility as a synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

The chemical classification of this compound places it within multiple important categories of organic chemistry. As a heterocyclic aldehyde, it belongs to a class of compounds known for their reactivity in nucleophilic addition reactions and their utility in forming carbon-carbon bonds through aldol condensations and related transformations. The presence of both furan and pyrrole heterocycles classifies it as a bis-heterocyclic compound, a structural motif frequently encountered in natural products and pharmaceutical agents. The electron-rich nature of both heterocyclic rings contributes to the compound's reactivity toward electrophilic aromatic substitution reactions, making it a versatile substrate for further functionalization.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of pyrrole chemistry and the advancement of heterocyclic synthesis methodologies. The foundation for understanding pyrrole chemistry was established in the late 19th century with the pioneering work of Carl Paal and Ludwig Knorr, who independently developed the Paal-Knorr synthesis in 1884. This fundamental reaction enabled the preparation of substituted pyrroles from 1,4-diketones and primary amines, establishing a reliable synthetic pathway for accessing pyrrole-containing compounds. The versatility of this methodology has made it a cornerstone of heterocyclic chemistry, with applications ranging from natural product synthesis to pharmaceutical development.

The synthetic accessibility of compounds like this compound was significantly enhanced by the development of the Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack. This formylation methodology enables the introduction of aldehyde functional groups into electron-rich aromatic systems, including pyrroles, through the reaction of substituted formamides with phosphorus oxychloride. The Vilsmeier-Haack reaction has proven particularly valuable for the preparation of pyrrole-3-carbaldehydes, as the reaction proceeds with high regioselectivity under mild conditions. Research has demonstrated that the ratio of alpha to beta formylated products in pyrrole systems is primarily controlled by steric factors, with electronic effects playing a secondary role.

The historical development of pyrrole chemistry has been driven by the recognition of these heterocycles as fundamental building blocks in natural products and pharmaceutically active compounds. The 2,5-dimethylpyrrole scaffold, in particular, has attracted significant attention due to its presence in various bioactive molecules and its potential for medicinal chemistry applications. Recent research has explored the antitubercular potential of 2,5-dimethylpyrrole derivatives, with structure-activity relationship studies revealing the importance of specific substitution patterns for biological activity. The synthetic route to these compounds typically involves microwave-assisted Paal-Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation and subsequent reductive amination reactions.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its unique structural features and synthetic versatility. The compound serves as an exemplar of sophisticated molecular design, incorporating multiple heterocyclic systems within a single framework while maintaining synthetic accessibility through established methodologies. The presence of both furan and pyrrole rings creates opportunities for diverse chemical transformations, as each heterocycle exhibits distinct reactivity patterns that can be selectively exploited for targeted modifications.

Recent advances in heterocyclic synthesis have highlighted the utility of compounds containing multiple five-membered ring systems for accessing complex molecular architectures. Research published in the Journal of Organic Chemistry has demonstrated the use of heteronorbornadienes as synthetic intermediates for preparing beta-substituted furans and pyrroles through tandem inverse electron demand Diels-Alder reactions. This methodology represents a significant advancement in the field, as it enables the efficient transfer of substituents from activated alkynes to the beta-positions of furan or pyrrole rings. The development of such synthetic strategies underscores the continued importance of pyrrole-based compounds as targets for methodological development and synthetic innovation.

Table 2: Synthetic Methods for Pyrrole-3-carbaldehyde Derivatives

The significance of this compound extends beyond its synthetic utility to encompass its potential applications in medicinal chemistry and drug discovery. The 2,5-dimethylpyrrole scaffold has demonstrated promising biological activity against Mycobacterium tuberculosis, with structure-activity relationship studies revealing the critical importance of specific substitution patterns for antimycobacterial efficacy. Compounds incorporating cyclohexanemethyl groups on the methyleneamine side chain at the 3-position of the pyrrole core have exhibited potent inhibitory effects against both drug-sensitive and multidrug-resistant clinical isolates. These findings highlight the potential for developing new therapeutic agents based on the pyrrole-3-carbaldehyde framework and underscore the importance of continued research into heterocyclic drug candidates.

The compound's dual heterocyclic nature positions it as a valuable scaffold for exploring structure-activity relationships in medicinal chemistry applications. The electron-rich aromatic systems present in both the furan and pyrrole rings contribute to the compound's ability to participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition to the aldehyde functionality, and potential cycloaddition reactions. This reactivity profile makes the compound particularly suitable for library synthesis and combinatorial chemistry approaches, where diverse analogs can be generated through systematic structural modifications. The presence of multiple reactive sites within the molecule enables researchers to systematically explore the effects of different substitution patterns on biological activity and physicochemical properties.

属性

IUPAC Name |

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYHKQKRUPOGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368568 | |

| Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5049-49-0 | |

| Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Pyrrole Core via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and widely used method to construct substituted pyrroles. It involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic or neutral conditions.

- Starting materials: 2,5-hexanedione (a 1,4-diketone) is commonly used to introduce methyl groups at positions 2 and 5.

- Reaction conditions: Acid catalysis (e.g., acetic acid or p-toluenesulfonic acid) at reflux temperature.

- Outcome: Formation of 2,5-dimethylpyrrole as the core heterocycle.

Introduction of the Aldehyde Group at the 3-Position

Selective formylation at the 3-position of the pyrrole ring is achieved through electrophilic substitution reactions, typically via the Vilsmeier-Haack reaction:

- Reagents: POCl3 and DMF (dimethylformamide) generate the Vilsmeier reagent.

- Mechanism: Electrophilic attack at the 3-position of the pyrrole ring, followed by hydrolysis to yield the aldehyde.

- Conditions: Controlled temperature (0–5 °C initially, then room temperature) to avoid overreaction or polymerization.

- Result: 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Attachment of the Furan-2-ylmethyl Group at the Pyrrole Nitrogen

The N-substitution with the furan-2-ylmethyl moiety is typically performed via nucleophilic substitution or alkylation:

- Starting material: 2-(chloromethyl)furan or 2-(bromomethyl)furan as the alkylating agent.

- Base: A strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to deprotonate the pyrrole nitrogen.

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction: The deprotonated pyrrole nitrogen attacks the electrophilic halomethyl furan, forming the N-furan-2-ylmethyl substituted pyrrole.

- Purification: Column chromatography to isolate the pure product.

Alternative One-Pot or Multicomponent Syntheses

Some reports indicate the feasibility of one-pot multicomponent reactions combining the above steps to improve efficiency and yield, involving:

- Condensation of 1,4-dicarbonyl compounds, amines, and furan-2-ylmethyl halides.

- Use of microwave-assisted heating to reduce reaction times.

- Careful control of stoichiometry and reaction conditions to minimize side products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Paal-Knorr pyrrole synthesis | 2,5-Hexanedione, NH3 or amine, acid catalyst | Reflux (80–110 °C) | 70–85 | Acid choice affects cyclization rate |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 0–25 °C | 60–75 | Temperature control critical |

| N-Alkylation | 2-(chloromethyl)furan, KOtBu, THF | 0–25 °C | 65–80 | Anhydrous conditions improve yield |

| One-pot synthesis | 1,4-dicarbonyl, amine, furan-2-ylmethyl halide, catalyst | Microwave, 80–100 °C | 55–70 | Requires optimization for purity |

Analytical and Structural Validation

- NMR Spectroscopy: Characteristic aldehyde proton signal at δ 9.5–10.5 ppm; methyl groups at δ ~2.0 ppm; furan protons between δ 6.0–7.5 ppm.

- IR Spectroscopy: Strong C=O stretch near 1700 cm⁻¹ confirming aldehyde presence.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 207.27 g/mol.

- Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Research Findings and Notes

- The Paal-Knorr synthesis remains the most reliable method for the pyrrole core, with yields typically above 70%.

- Formylation via Vilsmeier-Haack is selective for the 3-position, but requires careful temperature control to avoid polymerization.

- N-alkylation with furan-2-ylmethyl halides is efficient under anhydrous, basic conditions; steric hindrance can affect yields.

- One-pot methods offer time-saving advantages but may require extensive purification.

- Microwave-assisted synthesis has been reported to improve reaction rates and reduce side reactions.

- Structural elucidation must consider possible tautomerism and impurities; 2D NMR techniques (HSQC, HMBC) are recommended for confirmation.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrrole ring formation | Paal-Knorr synthesis (1,4-diketone + NH3) | High yield, well-established | Requires acid catalyst, reflux |

| Aldehyde introduction | Vilsmeier-Haack (POCl3 + DMF) | Selective formylation | Sensitive to temperature |

| N-alkylation | 2-(chloromethyl)furan + KOtBu + THF | Efficient N-substitution | Needs anhydrous conditions |

| One-pot synthesis | Multicomponent, microwave-assisted | Time-saving, fewer steps | Purity challenges, optimization |

化学反应分析

Types of Reactions

1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, nitro derivatives

科学研究应用

1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

作用机制

The mechanism of action of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural Analogs and Substituent Effects

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Key Differences : Replaces the furan-2-ylmethyl group with a 3-hydroxy-phenyl substituent .

- The electron-donating hydroxy group may reduce the electrophilicity of the aldehyde moiety, altering reactivity in condensation or nucleophilic addition reactions. Limited commercial availability (discontinued status) suggests challenges in synthesis or stability, a trait shared with the target compound .

N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA)

- Key Differences : Contains a pyridylmethyl group instead of the pyrrole-aldehyde core .

- Applications in Coordination Chemistry: LA forms stable complexes with transition metals (e.g., Co, Cu, Pd), where the furan oxygen and pyridine nitrogen act as donor sites . By contrast, the aldehyde group in the target compound could enable Schiff base formation, expanding its utility in metal-organic frameworks (MOFs) or catalysis.

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

- Key Differences : Features a furan-2-carboxamide backbone with piperidine and phenyl substituents .

- Such analogs are often explored for biological activity, suggesting that the target compound’s aldehyde group could be modified for drug discovery.

Physicochemical and Reactivity Profiles

生物活性

1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula C₁₂H₁₃NO₂ and CAS number 5049-49-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a dimethylpyrrole moiety, making it an interesting subject for pharmacological studies.

The molecular structure of this compound includes:

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Functional Groups : Aldehyde, furan, and pyrrole.

Biological Activity Overview

Research indicates that compounds containing pyrrole and furan rings exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance:

- Mechanism of Action : Pyrrole compounds often interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(Furan-2-ylmethyl)-2,5-dimethylpyrrole | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Amoxicillin) | 8 | E. coli |

Anticancer Activity

Pyrrole derivatives have also been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been investigated in vitro.

The proposed mechanisms include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Cytotoxicity Assay

An in vitro cytotoxicity assay was conducted on several cancer cell lines to assess the effectiveness of 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Additional Biological Activities

Other potential activities include:

- Antifungal Activity : Preliminary data suggest that this compound may also exhibit antifungal properties against strains such as Candida albicans.

常见问题

Q. What are the common synthetic routes for 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and what key steps are involved?

Answer: The synthesis typically involves two critical steps:

Nucleophilic Substitution : A furan-2-ylmethyl halide reacts with 2,5-dimethylpyrrole in the presence of a base (e.g., K₂CO₃) to form the N-alkylated intermediate. This step is analogous to fluorobenzyl-substituted pyrrole syntheses .

Oxidation : The intermediate is oxidized using agents like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the 3-position of the pyrrole ring. Reaction monitoring via TLC and purification via column chromatography ensure product integrity .

Q. Key Considerations :

- Solvent choice (e.g., DMF or ethanol) impacts reaction efficiency.

- Temperature control during oxidation prevents over-oxidation to carboxylic acids .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms alkylation/oxidation. For example:

- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₃NO₂: 215.09) .

Advanced Research Questions

Q. How do substituents like the furan-2-ylmethyl group influence the compound’s reactivity in subsequent reactions?

Answer:

- Electron-Donating Effects : The furan oxygen enhances electron density on the pyrrole ring, increasing susceptibility to electrophilic substitution (e.g., halogenation or nitration) at the 4-position .

- Steric Hindrance : The furan-2-ylmethyl group may hinder nucleophilic attacks on the aldehyde, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic Lewis acids) .

- Covalent Binding : The aldehyde group can form Schiff bases with amines, enabling applications in drug conjugation or polymer synthesis .

Q. Methodological Insight :

Q. What strategies resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin). Standardize protocols using NIH/WHO guidelines .

Solubility Issues : Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

Metabolic Stability : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) show enhanced stability compared to non-fluorinated compounds. Compare pharmacokinetic profiles via HPLC-MS .

Q. Case Study :

- A 2025 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Answer:

- Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate transition states to identify low-energy pathways for alkylation/oxidation .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase enzymes), guiding functional group modifications .

- QSAR Modeling : Quantitative structure-activity relationships link substituent electronegativity to bioactivity, enabling rational design of derivatives .

Q. Example :

- A 2023 study used DFT to optimize PCC oxidation conditions, reducing side-product formation by 40% .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Low Melting Points : The compound’s flexibility (due to the furan-pyrrole linkage) complicates crystallization. Use slow evaporation with high-boiling solvents (e.g., DMSO/water mixtures) .

- Twinned Crystals : SHELXD/SHELXL software resolves twinning issues in X-ray diffraction data. High-resolution data (≤1.0 Å) improves refinement .

- Polymorphism Screening : Test crystallization in varied solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。